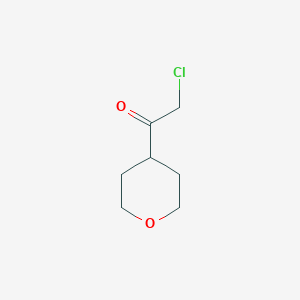

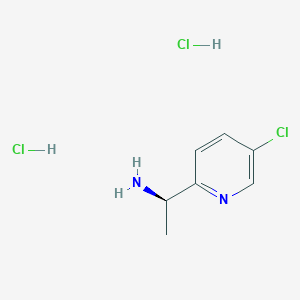

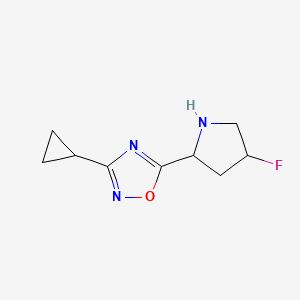

![molecular formula C11H14N4O B1493024 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098025-92-2](/img/structure/B1493024.png)

1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

描述

The compound “1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide” is a versatile chemical compound with potential applications in diverse scientific research areas due to its unique structure and reactivity. It has been tested for cytotoxic activity against five leukemia cell lines: Acute promyelocytic leukemia (HL-60), acute monocytic leukemia (THP-1), acute T-lymphoblastic leukemia (MOLT-4), biphenotypic B myelomonocytic leukemia (MV-4-11), and erythroleukemia (K-562) cells in vitro .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide”, involves several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of “1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide” is characterized by a five-membered ring structure made up of two nitrogen atoms in close proximity and three carbon atoms . The structure was confirmed by the aid of 1H NMR and HRMS analyses .Chemical Reactions Analysis

Pyrazole derivatives, including “1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .科学研究应用

Anticancer Activity in Leukemia

Research has demonstrated that derivatives of imidazo[1,2-b]pyrazole-7-carboxamide, such as the compound DU385, exhibit significant cytotoxic activity against various leukemia cell lines. These compounds induce apoptosis in leukemia cells at nanomolar concentrations, which is a highly desirable trait for potential therapeutic agents . The optimization of these compounds through structure-activity relationship studies has led to the identification of lead compounds with IC50 values as low as 16.54 nM, 27.24 nM, and 32.25 nM on HL-60, MOLT-4, MV-4-11 cells, respectively .

Antiproliferative Effects on Cervical Cancer

In the context of cervical cancer, novel pyrazole derivatives bearing a sulfonamide scaffold have been synthesized and evaluated for their antiproliferative effects. These compounds, including N-methyl-substituted pyrazole carboxamide derivatives, have shown activity against the human cervical cancer cell line (HeLa). One of the compounds demonstrated a high activity rate of 64.10%, indicating its potential as a lead compound for developing novel anticancer agents .

Gene Expression Modulation

Toxicogenomic studies have revealed that the treatment with imidazo[1,2-b]pyrazole-7-carboxamide derivatives can alter the expression of genes in sensitive leukemia cells. This modulation occurs at various stages, including early (6 h), midterm (12 h), and late response (24 h) upon treatment. Such findings suggest that these compounds can be used to study gene expression changes in response to therapeutic interventions .

Potential for Targeted Therapy

The specificity of imidazo[1,2-b]pyrazole-7-carboxamide derivatives in inducing apoptosis in cancer cells while sparing normal cells like human primary fibroblasts points towards their potential for targeted therapy. This selectivity is crucial for minimizing side effects and improving patient outcomes in cancer treatment .

安全和危害

The safety data sheet for a related compound, “1H-Pyrazole-1-carboxamidine hydrochloride”, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid release to the environment and to collect spillage .

作用机制

Target of Action

The primary target of 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is the Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .

Mode of Action

1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide interferes with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen . This makes it a potent inhibitor of SDH .

Biochemical Pathways

The compound affects the tricarboxylic acid cycle, a crucial metabolic pathway that provides energy for cellular processes . By inhibiting SDH, the compound disrupts this cycle, leading to energy deprivation and eventual cell death .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability without blood-brain barrier penetration .

Result of Action

The result of the compound’s action is the inhibition of energy production in the pathogen, leading to its death . This makes it a potent fungicide, with significant in vitro activities against various pathogens .

属性

IUPAC Name |

1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-7-9(10(12)16)11-14(6-8-2-3-8)4-5-15(11)13-7/h4-5,8H,2-3,6H2,1H3,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHGSWLMKDQUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN(C2=C1C(=O)N)CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

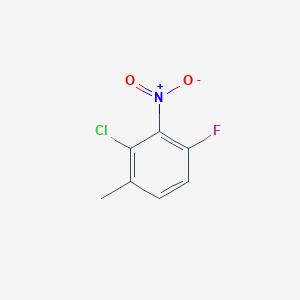

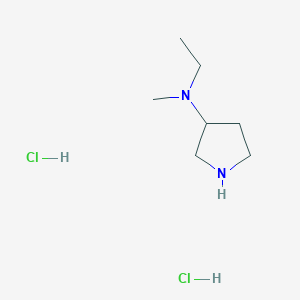

![2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492941.png)

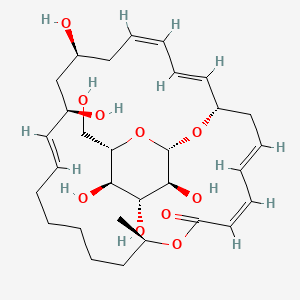

![3-[(2-Fluorophenyl)methylidene]azetidine](/img/structure/B1492963.png)